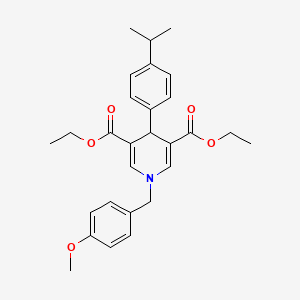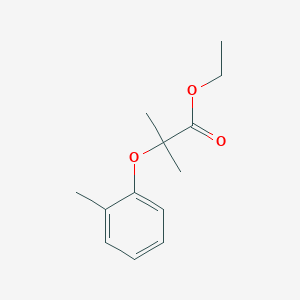![molecular formula C24H24N2O B3749127 1-(2-methylphenyl)-4-[3-(1-naphthyl)acryloyl]piperazine](/img/structure/B3749127.png)
1-(2-methylphenyl)-4-[3-(1-naphthyl)acryloyl]piperazine
説明
1-(2-methylphenyl)-4-[3-(1-naphthyl)acryloyl]piperazine, commonly known as MAP, is a chemical compound that belongs to the class of piperazines. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
The exact mechanism of action of MAP is not fully understood. However, it is believed to act as a partial agonist at serotonin and dopamine receptors, which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that MAP can produce a range of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in brain activity, and modulation of behavior. These effects are thought to be mediated by its interactions with various neurotransmitter receptors.
実験室実験の利点と制限
MAP has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects are well-characterized. Additionally, it has a relatively long half-life, which allows for sustained effects over a longer period of time. However, there are also some limitations to its use. For example, its effects may vary depending on the specific experimental conditions, and it may not be suitable for all research questions.
将来の方向性
There are several potential future directions for research on MAP. One area of interest is its potential therapeutic applications for various neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or safety concerns. Finally, there is also potential for the development of new derivatives or analogs of MAP with improved efficacy or selectivity for specific receptors.
科学的研究の応用
MAP has been extensively studied for its potential applications in neuroscience research. It has been shown to interact with various neurotransmitter receptors, including serotonin, dopamine, and norepinephrine receptors. This makes it a valuable tool for studying the mechanisms underlying various neurological disorders, such as depression, anxiety, and addiction.
特性
IUPAC Name |
(E)-1-[4-(2-methylphenyl)piperazin-1-yl]-3-naphthalen-1-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c1-19-7-2-5-12-23(19)25-15-17-26(18-16-25)24(27)14-13-21-10-6-9-20-8-3-4-11-22(20)21/h2-14H,15-18H2,1H3/b14-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAOULCGHYNREB-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C=CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)/C=C/C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-[4-(2-methylphenyl)piperazin-1-yl]-3-(naphthalen-1-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![dimethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3749058.png)

![dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3749075.png)
![8-chloro-2-(2-methylphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B3749076.png)


![{4-[2-(4-morpholinyl)ethoxy]benzylidene}malononitrile](/img/structure/B3749105.png)

methanone](/img/structure/B3749121.png)
![N-[4-(difluoromethoxy)phenyl]methanesulfonamide](/img/structure/B3749131.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B3749139.png)
![2-(2,5-dimethylphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-3-methylquinoline](/img/structure/B3749142.png)